molecular formula C22H19N3O2 B4130356 2-methoxy-6-(4-methylphenyl)-3-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine

2-methoxy-6-(4-methylphenyl)-3-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine

Cat. No. B4130356
M. Wt: 357.4 g/mol
InChI Key: WUPBXDSDNVCVLO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex pyridine derivatives involves multi-step chemical reactions, often starting with the condensation of specific precursors. While the direct synthesis of this compound isn't explicitly detailed in the available literature, similar compounds have been synthesized through methods such as ring closure reactions and condensation processes, which may involve nucleophilic substitutions and cyclization steps under controlled conditions (Halim & Ibrahim, 2022).

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as X-ray crystallography, which provides insights into the atomic arrangement and spatial configuration. For instance, compounds with pyridine moieties have been shown to crystallize in specific space groups, revealing intricate details about their molecular geometry (Ganapathy et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving pyridine derivatives can include nucleophilic attacks, which are influenced by the reactivity of specific carbon atoms in the molecular structure. Computational studies, such as those using the Density Functional Theory (DFT), help in understanding these reactions by predicting the reactivity and stability of the compounds (Gumus et al., 2018).

Physical Properties Analysis

The physical properties of these compounds, including melting points, solubility, and stability, are determined through experimental measurements and thermodynamic calculations. These properties are crucial for understanding the compound's behavior under different conditions and its applicability in various fields (El-Menyawy et al., 2019).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards other chemical entities, are essential for predicting how these compounds participate in chemical reactions. Detailed analyses, including spectroscopic characterization and quantum chemical studies, provide insights into the electronic structure and chemical behavior of these molecules (Wang et al., 2017).

properties

IUPAC Name

3-[2-methoxy-6-(4-methylphenyl)pyridin-3-yl]-5-(3-methylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2/c1-14-7-9-16(10-8-14)19-12-11-18(22(23-19)26-3)20-24-21(27-25-20)17-6-4-5-15(2)13-17/h4-13H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUPBXDSDNVCVLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(C=C2)C3=NOC(=N3)C4=CC=CC(=C4)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-methoxy-6-(4-methylphenyl)-3-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine
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2-methoxy-6-(4-methylphenyl)-3-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine
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2-methoxy-6-(4-methylphenyl)-3-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine
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2-methoxy-6-(4-methylphenyl)-3-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine

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